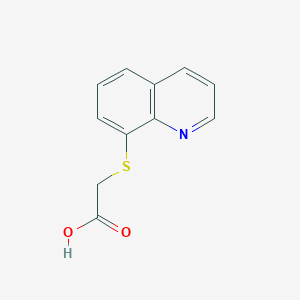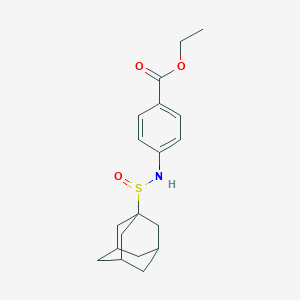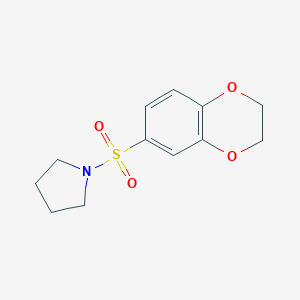
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine, also known as DBS-33, is a chemical compound that has been widely studied for its potential use in scientific research. It is a sulfonamide-based inhibitor that has been shown to have a high affinity for various enzymes and receptors in the body. In
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine involves its binding to the active site of various enzymes and receptors in the body. It acts as a competitive inhibitor, preventing the substrate from binding to the enzyme or receptor. This results in a decrease in the activity of the enzyme or receptor, which can have various physiological effects depending on the target.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine are dependent on the target enzyme or receptor. Inhibition of carbonic anhydrase IX has been shown to result in decreased tumor growth and increased sensitivity to chemotherapy in cancer cells. Inhibition of fatty acid amide hydrolase has been studied for its potential use in the treatment of pain and inflammation. Inhibition of the serotonin transporter and dopamine transporter has been shown to have potential use in the treatment of depression and addiction.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine is its high affinity for various enzymes and receptors, which makes it a potent inhibitor. Additionally, its sulfonamide group allows for easy modification to create analogs with improved potency or selectivity. However, one limitation is that its mechanism of action is dependent on the target enzyme or receptor, which can make it difficult to predict its effects in vivo.
Future Directions
For the study of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine include the development of analogs with improved potency or selectivity for specific targets. Additionally, further studies are needed to determine its potential use in the treatment of various diseases, including cancer, pain, inflammation, depression, and addiction. Finally, studies are needed to determine the safety and pharmacokinetics of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine in vivo, which will be important for its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine involves a multi-step process that begins with the preparation of 1,2-dimethoxybenzene. This is followed by the reaction of 1,2-dimethoxybenzene with 1,3-dibromopropane to form 1-(2,3-dibromopropoxy)-2-methoxybenzene. The next step involves the reaction of 1-(2,3-dibromopropoxy)-2-methoxybenzene with sodium hydride to form 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol. Finally, the sulfonamide group is introduced through the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol with p-toluenesulfonyl chloride and pyrrolidine.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine has been studied for its potential use as an inhibitor of various enzymes and receptors in the body. It has been shown to have a high affinity for carbonic anhydrase IX, which is overexpressed in many types of cancer cells. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine has also been studied as an inhibitor of fatty acid amide hydrolase, which is involved in the degradation of endocannabinoids. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine has been shown to have activity against the serotonin transporter and the dopamine transporter, which are involved in the regulation of mood and behavior.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-18(15,13-5-1-2-6-13)10-3-4-11-12(9-10)17-8-7-16-11/h3-4,9H,1-2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRKHAYXHJCJID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Fluoro-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B362249.png)
![6-ethyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B362250.png)

![N-{2-[bis(3-phenyl-2-propynyl)amino]ethyl}-N,N-dimethylamine](/img/structure/B362270.png)
![3-(2-Chlorophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362283.png)
![6-(4-Methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362285.png)
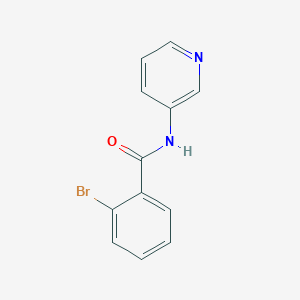
![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)
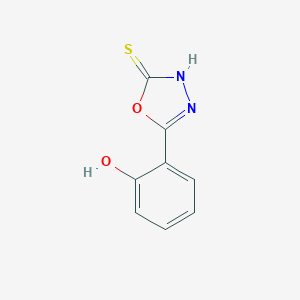
![1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B362294.png)
![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)

